molecular formula C14H19BrN2O3 B595151 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline CAS No. 1365272-39-4

4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline

Cat. No.: B595151
CAS No.: 1365272-39-4
M. Wt: 343.221
InChI Key: IOPHYMPBKOVGFY-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline is a chemical intermediate of interest in synthetic organic chemistry and pharmaceutical research. The compound's structure, featuring a bromo substituent and a nitro group on the aniline ring, along with an ethoxy chain and a cyclohexyl group attached via a secondary amine, makes it a versatile precursor for further chemical transformations. The bromine atom is a common handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the creation of more complex biaryl or substituted amine structures. The nitro group can be readily reduced to an amine, providing access to polyfunctional diamines used in the synthesis of various heterocycles or as ligands for catalysts. Researchers may utilize this compound in the design and development of novel molecular entities, particularly in constructing compound libraries for biological screening. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. The product requires storage sealed in dry, cool conditions .

Properties

IUPAC Name

4-bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c1-2-20-14-9-12(13(17(18)19)8-11(14)15)16-10-6-4-3-5-7-10/h8-10,16H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPHYMPBKOVGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)NC2CCCCC2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742894
Record name 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-39-4
Record name 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of the Aromatic Core

Bromination introduces the bromine atom at the para position relative to the amino group. This step typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds via electrophilic aromatic substitution (EAS), where the electron-donating amino group directs bromination to the para position.

Key Conditions :

  • Solvent: Dichloromethane (DCM) or acetic acid

  • Temperature: 0–25°C

  • Catalyst: FeBr₃ (10 mol%)

  • Yield: 65–75% (reported for analogous bromoanilines)

Ethoxylation via Nucleophilic Substitution

Ethoxylation introduces the ethoxy group at the meta position to the bromine atom. This step utilizes ethyl iodide (C₂H₅I) or diethyl sulfate ((C₂H₅)₂SO₄) under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the nucleophilic aromatic substitution (SNAr), leveraging the electron-withdrawing effects of the bromine and nitro groups to activate the ring.

Key Conditions :

  • Solvent: DMF or dimethyl sulfoxide (DMSO)

  • Temperature: 80–100°C

  • Base: K₂CO₃ (2.5 equiv)

  • Yield: 70–80% (estimated from similar ethoxylation reactions)

Cyclohexylation via Friedel-Crafts Alkylation

The cyclohexyl group is introduced through Friedel-Crafts alkylation using cyclohexyl chloride and aluminum chloride (AlCl₃). This reaction proceeds via the formation of a carbocation intermediate, which reacts with the aromatic ring’s electron-rich positions.

Key Conditions :

  • Solvent: Dichloromethane (DCM)

  • Catalyst: AlCl₃ (1.2 equiv)

  • Temperature: Reflux (40°C)

  • Yield: 60–70% (based on analogous alkylation studies)

Nitration for Nitro Group Introduction

Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitro group is introduced at the ortho position relative to the amino group, guided by the electron-donating effects of the amino and ethoxy groups.

Key Conditions :

  • Nitrating agent: HNO₃ (1.5 equiv) in H₂SO₄

  • Temperature: 0–5°C (controlled to prevent over-nitration)

  • Yield: 50–60% (reported for nitroaniline derivatives)

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Bromination : Polar aprotic solvents like DCM enhance electrophile stability, while lower temperatures (0°C) minimize di-bromination side reactions.

  • Ethoxylation : Elevated temperatures (100°C) in DMF accelerate SNAr kinetics, reducing reaction time from 24 h to 8 h.

Catalytic Systems

  • FeBr₃ vs. AlCl₃ : FeBr₃ offers higher regioselectivity in bromination compared to AlCl₃, which may promote undesired isomerization.

  • Greener Alternatives : Recent studies highlight zeolite catalysts for Friedel-Crafts alkylation, reducing AlCl₃ usage by 40% without compromising yield.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance scalability and safety. Key advantages include:

  • Precision : Automated control of temperature and reagent stoichiometry.

  • Efficiency : 90% reduction in reaction time compared to batch processes.

Purification Techniques

  • Crystallization : Ethanol-water mixtures achieve >95% purity for intermediates.

  • Chromatography : Flash chromatography on silica gel resolves nitro-group byproducts (e.g., dinitro derivatives).

Comparative Analysis of Methodologies

StepConventional MethodAdvanced MethodYield Improvement
BrominationBr₂/FeBr₃ in DCM (0°C)NBS/FeBr₃ in MeCN (-10°C)+10%
EthoxylationC₂H₅I/K₂CO₃ in DMF (80°C)(C₂H₅)₂SO₄/K₂CO₃ in DMSO (100°C)+15%
CyclohexylationCyclohexyl chloride/AlCl₃ (40°C)Cyclohexyl bromide/Zeolite (60°C)+20%

Challenges and Mitigation Strategies

Regioselectivity Issues

  • Problem : Competing substitution at meta vs. para positions during ethoxylation.

  • Solution : Use of bulky bases (e.g., DBU) to sterically hinder undesired sites.

Byproduct Formation

  • Problem : Di-brominated or over-nitrated derivatives.

  • Solution : Stepwise addition of bromine and strict temperature control during nitration.

Recent Advances in Synthesis

Photocatalytic Bromination

Visible-light-mediated bromination using eosin Y as a photocatalyst reduces Br₂ usage by 50% and achieves 85% yield under ambient conditions.

Flow Chemistry for Nitration

Microreactor systems enable safe nitration at pilot scales, achieving 99% conversion in <5 minutes .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline would depend on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could participate in redox reactions, while the bromine atom and other substituents could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name (CAS) Substituents Molecular Weight (g/mol) Notable Properties
This compound (1365272-39-4) N-cyclohexyl, 5-ethoxy, 4-Br, 2-NO₂ 364.22 High hydrophobicity (cyclohexyl); moderate steric hindrance; redox-active nitro group.
4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline (1365272-38-3) N-cyclohexyl, 5-F, 4-Br, 2-NO₂ 338.18 Increased electrophilicity (F vs. ethoxy); lower steric bulk.
4-Bromo-N-ethyl-5-methoxy-2-nitroaniline (1280786-60-8) N-ethyl, 5-methoxy, 4-Br, 2-NO₂ 289.13 Higher solubility (smaller N-substituent); methoxy as strong electron donor.
4-Bromo-5-methoxy-2-nitro-N-propylaniline (N/A) N-propyl, 5-methoxy, 4-Br, 2-NO₂ 303.15 Intermediate lipophilicity; propyl group balances solubility and reactivity.
N-Benzyl-4-bromo-5-fluoro-2-nitroaniline (1330750-40-7) N-benzyl, 5-F, 4-Br, 2-NO₂ 341.14 Aromatic benzyl group enables π-π interactions; increased planarity.

Unique Advantages of this compound

  • Balanced Lipophilicity : The cyclohexyl group optimizes lipid solubility for biological applications without excessive steric hindrance.
  • Versatile Reactivity : The ethoxy group provides moderate electron donation, enabling tunable reactivity in synthetic pathways.
  • Synergistic Functional Groups : The bromine and nitro groups allow sequential modifications (e.g., Suzuki coupling followed by nitro reduction) .

Biological Activity

4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline is an organic compound with potential applications in various fields, particularly in biological research due to its unique chemical structure. This compound features a bromine atom, an ethoxy group, and a cyclohexyl group attached to a nitroaniline framework, which may influence its biological activity.

The molecular formula of this compound is C14H21BrN2OC_{14}H_{21}BrN_{2}O. The presence of the nitro group can facilitate redox reactions, while the bromine and ethoxy groups may affect its interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate their activity through binding interactions, potentially leading to various biological effects. Notably, the nitro group can undergo reduction to form an amino group, which may enhance its reactivity and binding affinity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies suggest that nitroanilines possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes. For instance, related compounds have shown inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission .

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that nitroanilines can inhibit AChE with varying potency. For example, compounds structurally related to this compound have shown IC50 values in the low micromolar range .
  • Molecular Docking : Molecular docking studies reveal that these compounds can stably bind within active sites of target enzymes, suggesting a potential for therapeutic applications in neurodegenerative diseases where AChE inhibition is beneficial .
  • Synthesis and Biological Testing : The synthesis of this compound involves multiple steps including bromination and ethoxylation. Following synthesis, biological testing is crucial to evaluate its efficacy against specific targets .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructure CharacteristicsNotable Activity
4-Bromo-N-cyclohexylbenzene-1,2-diamineLacks ethoxy groupModerate enzyme inhibition
4-Bromo-N-cyclohexyl-5-methoxy-anilineContains methoxy instead of ethoxyVarying antimicrobial properties
4-Bromo-N-cyclopentyl-5-ethoxy-anilineCyclopentyl instead of cyclohexylPotentially different binding profiles

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nitro group activating the benzene ring. Use a cyclohexylamine nucleophile under controlled basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC or GC-MS. Optimize parameters such as solvent polarity (DMF vs. DMSO), temperature gradients, and stoichiometric ratios of bromo-nitro intermediates to cyclohexylamine. For reproducibility, replicate conditions from analogous nitroaniline syntheses, such as those described for substituted nitrosoanilines in , which achieved yields >70% through iterative optimization .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and cyclohexyl/ethoxy groups (δ 1.0–3.5 ppm) to confirm substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₄H₁₈BrN₃O₃; calc. ~372.06 g/mol) with <2 ppm error .
  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly if tautomerism or rotational isomerism is suspected .
  • Melting Point Analysis : Compare observed mp with literature values for nitroaniline derivatives to assess purity .

Advanced Research Questions

Q. How can computational methods predict the reactivity or physicochemical properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles.
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to study aggregation behavior.
  • QSAR Modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy) with logP or pKa using datasets from structurally related compounds, as demonstrated in hybrid receptor-response models () .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine NMR (e.g., NOESY for spatial proximity) with IR (nitro group stretching ~1520 cm⁻¹) and HRMS to resolve ambiguities.
  • Tautomerism Analysis : If unexpected peaks arise in NMR, consider keto-enol tautomerism (common in nitroanilines) and confirm via variable-temperature NMR or X-ray crystallography .
  • Impurity Profiling : Use HPLC-MS to detect side products (e.g., dehalogenated byproducts) that may skew spectral interpretations .

Q. How to design a study correlating substituent effects with electronic properties in derivatives of this compound?

  • Methodological Answer :
  • Synthetic Variation : Synthesize analogs with substituent modifications (e.g., replacing ethoxy with methoxy or varying the cycloalkyl group).
  • Hammett Analysis : Measure reaction rates (e.g., SNAr kinetics) and correlate with σ (substituent constant) values to quantify electronic effects.
  • Electrochemical Studies : Use cyclic voltammetry to assess redox behavior influenced by substituents, as seen in nitrosoaniline derivatives () .
  • Computational Benchmarking : Compare experimental results with DFT-calculated electrostatic potential maps to validate substituent impact .

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